molecular formula C14H22N2O B14915205 4-(2-(1-Methylpiperidin-2-yl)ethoxy)aniline

4-(2-(1-Methylpiperidin-2-yl)ethoxy)aniline

Cat. No.: B14915205
M. Wt: 234.34 g/mol
InChI Key: PDNZRWSULLVICQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(2-(1-Methylpiperidin-2-yl)ethoxy)aniline is an aniline derivative featuring a piperidine ring substituted with a methyl group at the 1-position and connected via an ethoxy linker to the para position of the aniline moiety. This compound is of interest in medicinal chemistry due to its structural resemblance to bioactive molecules targeting neurological and oncological pathways. Its synthesis typically involves coupling reactions between piperidine derivatives and halogenated aniline intermediates under phase-transfer catalysis or Grignard conditions .

Properties

Molecular Formula

C14H22N2O

Molecular Weight

234.34 g/mol

IUPAC Name

4-[2-(1-methylpiperidin-2-yl)ethoxy]aniline

InChI

InChI=1S/C14H22N2O/c1-16-10-3-2-4-13(16)9-11-17-14-7-5-12(15)6-8-14/h5-8,13H,2-4,9-11,15H2,1H3

InChI Key

PDNZRWSULLVICQ-UHFFFAOYSA-N

Canonical SMILES

CN1CCCCC1CCOC2=CC=C(C=C2)N

Origin of Product

United States

Preparation Methods

Direct Etherification via Mitsunobu Reaction

The most widely documented method involves coupling 4-aminophenol with 2-(1-methylpiperidin-2-yl)ethanol under Mitsunobu conditions. This approach utilizes diisopropyl azodicarboxylate (DIAD) and triphenylphosphine (PPh₃) in tetrahydrofuran (THF) at 0–5°C to form the ether linkage. The reaction proceeds via nucleophilic substitution, with the alcohol oxygen attacking the activated phenol derivative. Typical yields range from 70–85%, though steric hindrance from the piperidine ring necessitates extended reaction times (12–18 hours).

Key reaction parameters :

  • Molar ratio: 1:1.2 (4-aminophenol:alcohol)
  • Temperature gradient: 0°C → room temperature over 6 hours
  • Workup: Aqueous NaHCO₃ wash followed by silica gel chromatography

Nitro Precursor Pathway

To circumvent amine group reactivity during ether formation, an alternative route employs 4-nitrophenol as the starting material. The synthesis follows three stages:

  • Ether formation : 4-nitrophenol reacts with 2-(1-methylpiperidin-2-yl)ethanol under Mitsunobu conditions (DIAD, PPh₃, THF)
  • Catalytic hydrogenation : Nitro group reduction using 10% Pd/C in ethanol at 40 psi H₂ pressure
  • Purification : Recrystallization from ethyl acetate/hexane (3:1)

This method achieves 65–75% overall yield but introduces additional complexity with intermediate isolation.

Industrial Production Methodologies

Continuous Flow Synthesis

Large-scale production utilizes segmented flow reactors to enhance mixing and thermal control:

Parameter Value
Reactor type Microtubular (ID 1 mm)
Residence time 8–10 minutes
Temperature 80°C
Catalyst Immobilized PPh₃
Annual capacity 500–700 kg

This system reduces byproduct formation to <5% while maintaining 92–95% purity post-crystallization.

Alternative Alkylation Approaches

Industrial variants occasionally employ Williamson ether synthesis under phase-transfer conditions:

  • Alkylation : 4-aminophenol + 2-(1-methylpiperidin-2-yl)ethyl bromide
  • Base : 50% NaOH with benzyltriethylammonium chloride (BTEAC)
  • Solvent : Toluene/water biphasic system

While cost-effective, this method suffers from lower yields (55–60%) due to competing N-alkylation side reactions.

Reaction Optimization and Kinetic Analysis

Solvent Effects on Etherification

A comparative study of solvent systems reveals:

Solvent Dielectric Constant Yield (%) Reaction Time (h)
THF 7.5 82 12
DMF 36.7 68 8
DCM 8.9 45 24
Acetonitrile 37.5 73 10

THF provides optimal balance between nucleophilicity and steric accommodation.

Catalytic Hydrogenation Optimization

Nitro group reduction efficiency depends on catalyst loading:

Pd/C Loading (%) Pressure (psi) Conversion (%)
5 40 88
10 40 98
5 60 92
10 60 99.5

Higher pressure compensates for reduced catalyst loading, enabling cost-effective scale-up.

Purification and Characterization

Chromatographic Techniques

Final product purity is achieved through:

  • Normal-phase silica chromatography (hexane:EtOAc 4:1 → 1:2 gradient)
  • Reverse-phase HPLC (C18 column, 0.1% TFA in H₂O/MeCN)

Spectroscopic Characterization

Critical spectral data confirms structural integrity:

¹H-NMR (400 MHz, CDCl₃) :

  • δ 6.72 (d, J=8.4 Hz, 2H, Ar-H)
  • δ 6.58 (d, J=8.4 Hz, 2H, Ar-H)
  • δ 4.12 (t, J=6.0 Hz, 2H, OCH₂)
  • δ 2.80–2.65 (m, 3H, piperidine-H)
  • δ 2.30 (s, 3H, N-CH₃)

MS (ESI+) : m/z 249.3 [M+H]⁺ (calculated 249.2)

Comparative Method Analysis

Method Yield (%) Purity (%) Cost Index Scalability
Mitsunobu (lab) 70–85 95–98 High Moderate
Nitro reduction 65–75 92–95 Medium High
Flow synthesis 80–90 95–97 Low Industrial
Williamson alkylation 55–60 85–90 Very low Limited

Industrial workflows favor nitro reduction followed by continuous flow hydrogenation for optimal cost-performance balance.

Chemical Reactions Analysis

Oxidation Reactions

The compound can undergo oxidation, particularly targeting the piperidine ring or amine groups.

Reaction Type Reagents/Conditions Outcome Source
N-Oxidation Hydrogen peroxide (H₂O₂), acidic conditionsFormation of N-oxide derivatives, altering lipophilicity and reactivity.

Reduction Reactions

Reduction typically involves the piperidine ring or other functional groups.

Reaction Type Reagents/Conditions Outcome Source
Hydrogenation Pd/C catalyst, H₂ gas, ethanolReduction of double bonds or deoxygenation of functional groups.
Catalytic Hydrogenolysis LiAlH₄, THFCleavage of C-O bonds (e.g., ethoxy group) to generate free aniline derivatives.

Substitution Reactions

The ethoxy group and aromatic ring are susceptible to substitution.

Reaction Type Reagents/Conditions Outcome Source
Alkylation Alkyl halides (e.g., R-X), baseReplacement of ethoxy oxygen with alkyl groups.
Nucleophilic Aromatic Substitution Electrophiles (e.g., nitro groups), heatSubstitution of hydrogen atoms on the aromatic ring.

Hydrolysis Reactions

Hydrolysis can occur under acidic or basic conditions, affecting ester or amide bonds if present.

Reaction Type Reagents/Conditions Outcome Source
Acidic Hydrolysis HCl, refluxCleavage of ester/amide bonds (if present) to carboxylic acids.
Basic Hydrolysis NaOH, aqueous conditionsConversion of amides to carboxylates.

Reaction Mechanisms

Key mechanistic insights:

  • Electron Transfer : The aniline moiety facilitates electron-rich environments, promoting nucleophilic attack or oxidation.

  • Steric Effects : The bulky piperidine ring may hinder substitution at the ortho position of the aniline group.

  • Hydrogen Bonding : The oxygen in the ethoxy group participates in hydrogen bonding, influencing reaction pathways.

Spectroscopic Analysis

Post-reaction characterization often employs:

  • ¹H NMR : Identifies aromatic protons and piperidine ring substituents.

  • IR Spectroscopy : Confirms functional groups (e.g., O-H stretch for hydrolyzed products).

Scientific Research Applications

4-(2-(1-Methylpiperidin-2-yl)ethoxy)aniline is a chemical compound with a molecular formula of C14H22N2OC_{14}H_{22}N_2O and a molecular weight of approximately 250.34 g/mol. Its structure features an aniline moiety substituted with a 2-(1-methylpiperidin-2-yl)ethoxy group, with the piperidine ring contributing to its potential biological activity, making it a subject of interest in medicinal chemistry.

Potential Applications in Medicinal Chemistry

4-(2-(1-Methylpiperidin-2-yl)ethoxy)aniline has several applications in medicinal chemistry, particularly in drug development. Its potential uses include interaction studies that have indicated it may modulate the activity of specific receptors involved in neurotransmission. These interactions can lead to alterations in signaling pathways that are critical for mood regulation and pain perception. Further research is necessary to elucidate the precise mechanisms through which this compound exerts its biological effects, particularly its role in inhibiting enzymes associated with inflammatory responses.

Anti-inflammatory Agent

4-(2-(1-Methylpiperidin-2-yl)ethoxy)aniline has shown potential as an anti-inflammatory agent. It may also influence neurotransmitter pathways, suggesting applications in treating conditions such as depression and anxiety. The piperidine component is known to enhance binding affinity to certain biological targets, which could lead to significant therapeutic effects.

Analogues and Structural Similarities

Several compounds share structural similarities with 4-(2-(1-Methylpiperidin-2-yl)ethoxy)aniline:

  • 4-(2-(1-Ethylpiperidin-2-yl)ethoxy)aniline This compound has a similar structure but with an ethyl group and may exhibit different pharmacological properties due to steric effects.
  • 4-(2-(1-Pyrrolidin-2-yl)ethoxy)aniline This compound contains a pyrrolidine ring instead of piperidine and has potentially different binding affinities and biological activities.
  • 4-(2-(1-Methylazetidin-2-yl)ethoxy)aniline This compound features an azetidine ring and has a unique reactivity profile compared to piperidine derivatives.

The uniqueness of 4-(2-(1-Methylpiperidin-2-yl)ethoxy)aniline lies in its specific structural features that confer distinct chemical reactivity and biological activity compared to its analogs. The presence of the methyl group on the piperidine ring enhances its lipophilicity and potentially increases its bioavailability, making it a valuable candidate for further pharmacological exploration.

Data Table

Compound NameStructureUnique Features
4-(2-(1-Ethylpiperidin-2-yl)ethoxy)anilineSimilar to 4-(2-(1-Methylpiperidin-2-yl)ethoxy)aniline but with an ethyl groupMay exhibit different pharmacological properties due to steric effects
4-(2-(1-Pyrrolidin-2-yl)ethoxy)anilineContains a pyrrolidine ring instead of piperidinePotentially different binding affinities and biological activities
4-(2-(1-Methylazetidin-2-yl)ethoxy)anilineFeatures an azetidine ringUnique reactivity profile compared to piperidine derivatives

Mechanism of Action

The mechanism of action of 4-(2-(1-Methylpiperidin-2-yl)ethoxy)aniline involves its interaction with specific molecular targets in biological systems. It may act on neurotransmitter receptors or enzymes, modulating their activity and leading to therapeutic effects. The exact pathways and targets are still under investigation, but studies suggest involvement in pathways related to inflammation and neurotransmission .

Comparison with Similar Compounds

Structural Analogues with Piperidine/Pyrrolidine Substitutions

The target compound is distinguished by the 1-methylpiperidin-2-yl group. Structural analogs vary in ring size, substituent positions, and linker chemistry:

Compound Name CAS Number Molecular Formula Key Structural Difference Similarity Score* Reference
4-(2-Piperidin-1-ylethoxy)aniline Not provided C₁₃H₂₀N₂O Piperidine without methyl substitution 0.81
4-(2-(Pyrrolidin-1-yl)ethoxy)aniline 39905-48-1 C₁₂H₁₈N₂O Pyrrolidine ring (5-membered vs. 6-membered) 0.81
4-[(1-Methylpiperidin-2-yl)methoxy]aniline EN300-229867 C₁₃H₁₈N₂O Methoxy linker instead of ethoxy 0.79
2-Methoxy-4-((1-methylpiperidin-4-yl)oxy)aniline 3202-33-3 C₁₃H₁₈N₂O₂ Methoxy group on aniline; methyl at piperidin-4-yl 0.91

*Similarity scores (0–1 scale) are calculated based on structural overlap with the target compound .

Key Observations :

  • Ring size : Pyrrolidine analogs (5-membered) exhibit reduced steric bulk and altered basicity compared to piperidine derivatives .
  • Substituent position : Methyl groups at the 2-position (target compound) versus 4-position (CAS 3202-33-3) influence conformational flexibility and receptor binding .
  • Linker chemistry : Ethoxy linkers enhance solubility compared to methoxy variants, as seen in EN300-229867 .

Piperazine and Morpholine Derivatives

Replacement of piperidine with piperazine or morpholine introduces additional nitrogen or oxygen atoms, altering electronic properties:

Compound Name CAS Number Molecular Formula Key Feature Reference
2-Ethoxy-4-(4-methylpiperazin-1-yl)aniline 1124330-34-2 C₁₃H₂₁N₃O Piperazine ring with methyl substituent
4-(2-(4-Methylpiperazin-1-yl)ethoxy)-2-nitroaniline Not provided C₁₄H₂₁N₄O₃ Nitro group on aniline; methylpiperazine
2-Methyl-4-(3-morpholinopropoxy)aniline 329942-16-7 C₁₄H₂₂N₂O₂ Morpholine ring; propoxy linker

Impact of Modifications :

  • Morpholine derivatives : The oxygen atom in morpholine improves hydrophilicity, which may affect blood-brain barrier penetration .

Functionalized Aniline Moieties

Variations in the aniline group further diversify pharmacological profiles:

Compound Name CAS Number Functional Group Biological Relevance Reference
DNTA (N-(4-(2-(Diethylamino)ethoxy)phenyl)-2-nitro-4-(trifluoromethyl)-aniline) Not provided Nitro and trifluoromethyl Evaluated for Eag-1 inhibition in cancer
4-(10,15,20-Triphenylporphyrin-5-yl)aniline Not provided Porphyrin conjugation Used in photodynamic therapy research
4-([1,1'-Biphenyl]-2-yloxy)aniline 212189-56-5 Biphenyl ether Explored in polymer chemistry and catalysis

Notable Trends:

  • Electron-withdrawing groups (e.g., nitro, trifluoromethyl) enhance stability and modulate electronic properties for target engagement .
  • Bulky substituents (e.g., biphenyl, porphyrin) may limit solubility but improve selectivity for specific receptors .

Biological Activity

4-(2-(1-Methylpiperidin-2-yl)ethoxy)aniline is a compound of interest in medicinal chemistry due to its structural features, which include an aniline moiety and a piperidine derivative. This combination suggests potential biological activities, particularly in pharmacological applications such as cancer therapy and neurodegenerative disease treatment.

Chemical Structure and Properties

The compound can be structurally represented as follows:

  • Molecular Formula : C15_{15}H22_{22}N2_2O
  • Molecular Weight : 250.34 g/mol

The presence of the 1-methylpiperidine group enhances the compound's steric and electronic properties, potentially influencing its reactivity and biological interactions.

Biological Activity Overview

Research indicates that compounds with similar structures often exhibit significant pharmacological properties, including:

  • Anticancer Activity : Piperidine derivatives have been shown to possess anticancer properties. For instance, compounds with piperidine rings have demonstrated cytotoxic effects against various cancer cell lines, such as FaDu hypopharyngeal tumor cells .
  • Neuroprotective Effects : Some piperidine derivatives are investigated for their role in Alzheimer's disease therapy. They may inhibit cholinesterase enzymes, thereby enhancing acetylcholine levels in the brain, which is beneficial for cognitive function .

Anticancer Activity

A study highlighted the synthesis of piperidine-containing compounds that exhibited better activity than established drugs like ceritinib in inhibiting anaplastic lymphoma kinase (ALK), a key target in cancer therapy. The inclusion of a piperidine moiety was crucial for enhancing kinase inhibition .

CompoundActivityReference
4-(2-(1-Methylpiperidin-2-yl)ethoxy)anilinePotential ALK inhibitor
EF24 AnalogBetter IKKb inhibitory properties than bleomycin
Dual InhibitorsEffective against neuroblastoma

Neuroprotective Properties

Piperidine derivatives have shown promise in treating neurodegenerative diseases. For example, compounds that inhibit acetylcholinesterase and butyrylcholinesterase are being explored for their potential in Alzheimer's disease treatment. The structural modifications involving the piperidine ring significantly affect their binding affinity and selectivity .

Structure-Activity Relationship (SAR)

The SAR studies of similar compounds reveal that modifications on the aniline moiety can drastically influence biological activity. For instance, variations at the para position of the aniline ring can lead to enhanced potency against specific targets, such as GPR88 .

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 4-(2-(1-Methylpiperidin-2-yl)ethoxy)aniline, and what intermediates are critical?

  • Methodological Answer : The compound is typically synthesized via nucleophilic substitution between a halogenated nitroarene (e.g., 4-chloronitrobenzene) and 2-(1-methylpiperidin-2-yl)ethanol, followed by catalytic hydrogenation or chemical reduction of the nitro group to an amine. Key intermediates include the nitro-substituted precursor (e.g., 4-nitro-2-(1-methylpiperidin-2-yl)ethoxybenzene), which is reduced using Pd/C or SnCl₂ .

Q. Which spectroscopic techniques are most reliable for structural confirmation?

  • Methodological Answer :

  • 1H/13C NMR : Aromatic protons (δ 6.5–7.2 ppm), ethoxy methylene protons (δ 3.8–4.2 ppm), and piperidine methyl groups (δ 2.2–2.5 ppm) are diagnostic .
  • Mass Spectrometry : High-resolution MS confirms the molecular ion (e.g., m/z 263.2 for C₁₄H₂₁N₂O⁺) .
  • HPLC : Purity assessment (≥95%) using C18 columns and UV detection at 254 nm .

Q. How does the compound’s solubility vary with pH, and what solvents are optimal for in vitro assays?

  • Methodological Answer : The amine group confers pH-dependent solubility. In acidic conditions (pH < 3), it forms water-soluble salts (e.g., hydrochloride). For biological assays, DMSO (≤1% v/v) or PBS (pH 7.4 with 0.1% Tween-80) are recommended to avoid aggregation .

Advanced Research Questions

Q. How can conflicting data on the compound’s receptor-binding affinity be resolved?

  • Methodological Answer : Contradictions may arise from assay conditions (e.g., protein concentration, temperature). Validate results using orthogonal methods:

  • Surface Plasmon Resonance (SPR) : Direct binding kinetics.
  • Radioligand Displacement Assays : Compare IC₅₀ values under standardized buffer conditions .
  • Control for batch-to-batch purity variations using HPLC-MS .

Q. What strategies improve synthetic yield during the etherification step?

  • Methodological Answer : Optimize the nucleophilic substitution by:

  • Solvent Selection : Use DMF or DMSO to stabilize transition states.
  • Catalysis : Add KI to enhance halogen displacement.
  • Temperature : 80–100°C for 12–24 hours, achieving yields up to 60–70% (vs. 13% in analogous syntheses) .

Q. What computational tools predict the compound’s pharmacokinetic properties?

  • Methodological Answer :

  • ADMET Prediction : Use SwissADME or ADMETLab to estimate logP (≈2.1), blood-brain barrier permeability (low), and CYP450 interactions.
  • Molecular Dynamics Simulations : Model interactions with targets (e.g., GPCRs) using GROMACS or AMBER .

Q. How does modifying the piperidine ring affect bioactivity?

  • Methodological Answer :

  • Piperidine vs. Pyrrolidine : Pyrrolidine analogs (e.g., 4-(2-pyrrolidin-1-ylethoxy)aniline) show reduced steric hindrance, altering binding to amine receptors .
  • Methyl Group Position : 1-Methylpiperidin-2-yl enhances metabolic stability compared to 4-methyl derivatives ().

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.